(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol
Brand Name:
Vulcanchem
CAS No.:
109791-92-6
VCID:
VC20771816
InChI:
InChI=1S/C22H26O/c1-16(13-17-6-8-18(15-23)9-7-17)20-11-10-19-5-4-12-22(2,3)21(19)14-20/h6-11,13-14,23H,4-5,12,15H2,1-3H3/b16-13+
SMILES:
CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2
Molecular Formula:
C22H26O
Molecular Weight:
306.4 g/mol
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol
CAS No.: 109791-92-6
Cat. No.: VC20771816
Molecular Formula: C22H26O
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109791-92-6 |
|---|---|
| Molecular Formula | C22H26O |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | [4-[(E)-2-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)prop-1-enyl]phenyl]methanol |
| Standard InChI | InChI=1S/C22H26O/c1-16(13-17-6-8-18(15-23)9-7-17)20-11-10-19-5-4-12-22(2,3)21(19)14-20/h6-11,13-14,23H,4-5,12,15H2,1-3H3/b16-13+ |
| Standard InChI Key | DYYLLTMYNNLNMB-DTQAZKPQSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=C(C=C1)CO)/C2=CC3=C(CCCC3(C)C)C=C2 |
| SMILES | CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2 |
| Canonical SMILES | CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator